molecular formula C48H61N7O7S B12364991 pan-KRAS-IN-8

pan-KRAS-IN-8

Cat. No.: B12364991
M. Wt: 880.1 g/mol
InChI Key: OXNMDFCABBFAJZ-GELNLEHPSA-N
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Description

Pan-KRAS-IN-8 is a novel inhibitor designed to target a broad spectrum of Kirsten rat sarcoma virus (KRAS) mutations. KRAS is a small guanine nucleotide-binding protein that plays a crucial role in cell signaling pathways, regulating cell growth, survival, and proliferation. Mutations in KRAS are implicated in various cancers, making it a significant target for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pan-KRAS-IN-8 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Key steps include:

Chemical Reactions Analysis

Types of Reactions

Pan-KRAS-IN-8 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Pan-KRAS-IN-8 has a wide range of scientific research applications, including:

Mechanism of Action

Pan-KRAS-IN-8 exerts its effects by binding to the KRAS protein and inhibiting its activity. The compound targets the guanine nucleotide exchange factor (GEF) binding site, preventing the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP). This inhibition disrupts the activation of KRAS and downstream signaling pathways, leading to reduced cell proliferation and tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Pan-KRAS-IN-8

This compound stands out due to its high selectivity and potency against a broad range of KRAS mutations. Unlike some other inhibitors that target specific mutations, this compound is effective against multiple KRAS variants, making it a versatile tool in cancer research and therapy .

Properties

Molecular Formula

C48H61N7O7S

Molecular Weight

880.1 g/mol

IUPAC Name

(2R,3S)-N-[(7S,13S)-21-ethyl-20-[5-[3-[(3R)-3-(hydroxymethyl)morpholin-4-yl]prop-1-ynyl]-2-[(1S)-1-methoxyethyl]pyridin-3-yl]-17,17-dimethyl-8,14-dioxo-15-oxa-4-thia-9,21,27,28-tetrazapentacyclo[17.5.2.12,5.19,13.022,26]octacosa-1(25),2,5(28),19,22(26),23-hexaen-7-yl]-2,3-dimethylcyclopropane-1-carboxamide

InChI

InChI=1S/C48H61N7O7S/c1-8-54-40-14-13-32-20-34(40)36(44(54)35-19-31(23-49-43(35)30(4)60-7)11-9-15-53-17-18-61-25-33(53)24-56)22-48(5,6)27-62-47(59)37-12-10-16-55(52-37)46(58)38(21-41-50-39(32)26-63-41)51-45(57)42-28(2)29(42)3/h13-14,19-20,23,26,28-30,33,37-38,42,52,56H,8,10,12,15-18,21-22,24-25,27H2,1-7H3,(H,51,57)/t28-,29+,30-,33+,37-,38-,42?/m0/s1

InChI Key

OXNMDFCABBFAJZ-GELNLEHPSA-N

Isomeric SMILES

CCN1C2=C3C=C(C=C2)C4=CSC(=N4)C[C@@H](C(=O)N5CCC[C@H](N5)C(=O)OCC(CC3=C1C6=C(N=CC(=C6)C#CCN7CCOC[C@H]7CO)[C@H](C)OC)(C)C)NC(=O)C8[C@@H]([C@@H]8C)C

Canonical SMILES

CCN1C2=C3C=C(C=C2)C4=CSC(=N4)CC(C(=O)N5CCCC(N5)C(=O)OCC(CC3=C1C6=C(N=CC(=C6)C#CCN7CCOCC7CO)C(C)OC)(C)C)NC(=O)C8C(C8C)C

Origin of Product

United States

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